2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid
Overview
Description
“2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C9H7NO2S . It has a molecular weight of 193.23 . The compound is stored in a dark place, sealed in dry, room temperature conditions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, room temperature conditions .Scientific Research Applications
Ruthenium-Catalyzed Oxidative Vinylation
The compound has been involved in ruthenium-catalyzed oxidative vinylation processes. Studies show that thiophene-2-carboxylic acids can undergo efficient oxidative vinylation with alkenes through directed C-H bond cleavage, leading to regioselective vinylation. This chemical reaction is pivotal in creating vinylated heteroarene compounds, indicating its significance in synthetic organic chemistry and potentially in the development of new materials and pharmaceuticals (Ueyama et al., 2011).
Palladium-Catalyzed Direct Arylations
The compound has shown reactivity in palladium-catalyzed direct arylation processes. Research has been conducted to explore the regioselectivity of direct arylation of 3-(pyrrol-1-yl)thiophene derivatives, providing a method for regioselective arylation at specific positions of the thiophene ring. This methodology is valuable for synthesizing complex heteroaromatic compounds, which are often found in organic electronics and pharmaceuticals (Smari et al., 2015).
Conducting Polymers and Electrochromic Devices
Studies on the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives have demonstrated the impact of substituents on their electronic and optical properties. These polymers exhibit good electrical conductivity, thermal stability, and specific responses to environmental stimuli such as temperature and humidity. Such materials are promising for applications in sensors, electronic devices, and smart materials (Pandule et al., 2014).
Antimicrobial Activity
Research into novel chitosan Schiff bases incorporating heterocyclic moieties, including thiophene-pyrrole derivatives, has highlighted potential antimicrobial applications. These compounds exhibit significant activity against a range of gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential use in biomedical applications and material science for creating antimicrobial surfaces and materials (Hamed et al., 2020).
Ethynylation Reactions
The reactivity of thiophene-pyrrole derivatives towards ethynylation with acylbromoacetylenes has been explored, providing insights into the relative reactivity of heterocycles in these reactions. Such studies are fundamental for developing new synthetic pathways for creating heteroaromatic compounds with diverse functional groups, which can be useful in designing new materials and molecules with tailored properties (Sobenina et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Mechanism of Action
- Thiophene derivatives, in general, have been studied for their biological effects. Some exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Target of Action
Action Environment
Properties
IUPAC Name |
2-pyrrol-1-ylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVFZWBIJVXWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505265 | |
Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79242-76-5 | |
Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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